molecular formula C10H9ClN2O4S2 B140330 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid CAS No. 134917-52-5

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

Cat. No.: B140330
CAS No.: 134917-52-5
M. Wt: 320.8 g/mol
InChI Key: YOMZFRUJXLEZCP-UHFFFAOYSA-N
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Description

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid is a compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of the 1,2,4-benzothiadiazine-1,1-dioxide ring structure is crucial for these activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid typically involves the reaction of 7-chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid is unique due to its diverse pharmacological activities and its potential as a multi-target therapeutic agent. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

134917-52-5

Molecular Formula

C10H9ClN2O4S2

Molecular Weight

320.8 g/mol

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C10H9ClN2O4S2/c1-5(9(14)15)18-10-12-7-3-2-6(11)4-8(7)19(16,17)13-10/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

YOMZFRUJXLEZCP-UHFFFAOYSA-N

SMILES

CC(C(=O)O)SC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl

Canonical SMILES

CC(C(=O)O)SC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl

Origin of Product

United States

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